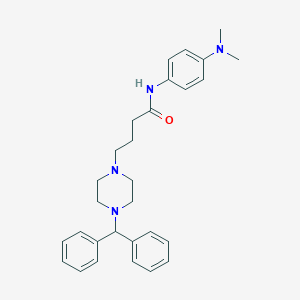

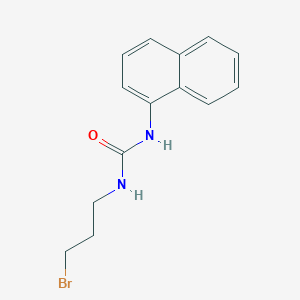

3-(1H-吡咯-1-基)-1-苯并噻吩-2-碳酰肼

描述

Synthesis Analysis

The synthesis of compounds related to 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide involves various chemical reactions that yield structurally complex and functionally diverse molecules. For instance, the synthesis of 2-(Benzo[b]thiophene-3-yl)-1-vinylpyrrole, a structurally related compound, is achieved through the reaction of 3-acetylbenzo[b]thiophene oxime and acetylene in a flow system with KOH-DMSO at 120 degrees Celsius over 5 hours, resulting in a 68% yield. Subsequent devinylation and trifluoroacetylation steps yield the corresponding pyrroles and BODIPY fluorophores, indicating the complexity and versatility of the synthetic routes (Schmidt et al., 2009).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectral characterization, plays a crucial role in confirming the structure of synthesized compounds. For example, a novel pyrazole derivative was characterized by elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and single crystal X-ray diffraction studies, highlighting the importance of comprehensive structural analysis in the field of synthetic chemistry (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and transformations of these compounds are of significant interest. For instance, 3-Chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was synthesized through the reaction of specific precursors, showcasing the diverse chemical reactions these compounds undergo (Naganagowda et al., 2014).

Physical Properties Analysis

The physical properties, such as optical properties, play a vital role in determining the applications of these compounds. The synthesized pyrroles and BODIPY fluorophores exhibit promising optical properties, with the BODIPY fluorophore displaying intense red-shifted fluorescence emission, indicating potential applications in the field of optical materials and sensors (Schmidt et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the behavior of these compounds under different conditions. For example, the synthesis and characterization of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into the compound's reactivity, showing the formation of dimers through multiple interactions, which is essential for the development of new materials and pharmaceuticals (Singh et al., 2013).

科学研究应用

吡咯衍生物的化学和性质

吡咯衍生物,包括与苯并噻吩稠合的那些,表现出显着的生物和电化学活性。研究强调了吡咯基化合物在药物化学中的多功能性,强调了它们在开发治疗人类疾病的药物中的作用。吡咯烷环是这些衍生物中的一个关键特征,由于 sp3 杂化而受到重视,因为它能够有效地探索药效团空间,有助于立体化学并增加三维覆盖范围。这方面表明 3-(1H-吡咯-1-基)-1-苯并噻吩-2-碳酰肼在药物发现和开发中可能具有显着应用,提供靶向选择性和新的生物学特征 (Petri 等人,2021 年)。

在配位化学中的应用

含有苯并噻吩单元的化合物因其配位化学而受到广泛的评论,揭示了与金属的广泛相互作用和复杂形成。这些相互作用对于开发具有独特光谱特性、磁性和电化学活性的材料至关重要。苯并噻吩的结构框架与吡咯和碳酰肼基团相结合时,可以增强这些性质,使 3-(1H-吡咯-1-基)-1-苯并噻吩-2-碳酰肼成为先进材料科学应用和新型配位化合物开发的潜在候选者 (Boča 等人,2011 年)。

在杂环化学和药物设计中的作用

杂环化合物(如吡咯和苯并噻吩衍生物)在药物设计中的整合已有充分的文献记载。这些化合物是创建具有增强药理特征的生物活性分子的关键。鉴于吡咯和苯并噻吩环都具有固有的生物活性,3-(1H-吡咯-1-基)-1-苯并噻吩-2-碳酰肼在合成具有潜在抗癌、抗菌和抗病毒特性的新药效团中可以发挥重要作用 (Li Petri 等人,2020 年)。

安全和危害

- Toxicity : Toxicity data are scarce; caution is advised.

- Handling Precautions : Standard laboratory safety practices apply.

- Environmental Impact : Disposal methods should be environmentally responsible.

未来方向

- Biological Studies : Investigate its potential as a drug candidate or biological probe.

- Structure-Activity Relationship (SAR) : Explore derivatives to optimize properties.

- Pharmacological Screening : Assess its activity against specific targets.

- Computational Modeling : Predict its interactions with biomolecules.

Please note that the above analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications123.

属性

IUPAC Name |

3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGOTFKDOTUCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377086 | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide | |

CAS RN |

107363-01-9 | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)

![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)

![Tetranitrocalix[4]arene](/img/structure/B10787.png)